Product packaging for Boc-tyr(AC)-OH(Cat. No.:CAS No. 80971-82-0)

Boc-tyr(AC)-OH

Cat. No.: B558044
CAS No.: 80971-82-0
M. Wt: 323.34 g/mol
InChI Key: SDJFTIPPLLFDSG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Amino Acid Protection Strategies in Peptide Synthesis

The chemical synthesis of peptides is a complex process that involves the sequential linking of amino acids through amide bonds, also known as peptide bonds. wikipedia.org A central challenge in this process is the presence of multiple reactive functional groups on each amino acid, which can lead to undesirable side reactions and polymerization. researchgate.net To overcome this, chemists employ a strategy of temporarily masking or "protecting" these reactive groups to ensure the orderly and specific formation of the desired peptide chain. creative-peptides.comwikipedia.org

The concept of using reversible protecting groups dates back to the early 20th century. In 1932, Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group, which was the first widely successful reversible Nα-protecting group for peptide synthesis. nih.gov This marked a significant milestone, enabling more controlled and systematic peptide construction.

A major breakthrough occurred in the early 1960s when R. Bruce Merrifield developed Solid-Phase Peptide Synthesis (SPPS). peptide.commasterorganicchemistry.com In this method, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added one by one in a cyclical process of deprotection and coupling. masterorganicchemistry.com SPPS revolutionized peptide synthesis, making it faster, more efficient, and automatable. peptide.com

The success of SPPS was intrinsically linked to the development of new protecting groups. Merrifield's initial work utilized the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. peptide.commasterorganicchemistry.com The Boc group is stable under many conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA), leaving the peptide chain and side-chain protecting groups intact. wikipedia.org This formed the basis of the "Boc/Bzl" strategy, which used acid-labile Boc for Nα-protection and more robust, benzyl-based (Bzl) groups for side-chain protection, which were typically removed at the end of the synthesis using strong acids like hydrogen fluoride (B91410) (HF). wikipedia.orgmasterorganicchemistry.com

In the 1970s, the 9-fluorenylmethyloxycarbonyl (Fmoc) group was introduced by Louis A. Carpino. nih.gov The Fmoc group is stable to acids but is cleaved by mild bases, such as piperidine (B6355638). creative-peptides.comnih.gov This led to the development of the "Fmoc/tBu" strategy, which uses a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. wikipedia.orgpeptide.com The orthogonality of these strategies—the ability to remove one type of protecting group without affecting another—is a cornerstone of modern peptide synthesis, allowing for the creation of highly complex and modified peptides. peptide.com

Evolution of Key Amino-Protecting Groups in Peptide Synthesis
Protecting Group Year Introduced
Benzyloxycarbonyl (Cbz/Z)1932
tert-Butoxycarbonyl (Boc)~1957
9-Fluorenylmethyloxycarbonyl (Fmoc)1970

Significance of Tyrosine Derivatives in Advanced Synthetic Methodologies

Tyrosine is a unique proteinogenic amino acid due to its phenolic side chain, which imparts specific chemical properties and biological functions. wikipedia.org The hydroxyl group on the phenol (B47542) ring is a site for important post-translational modifications, most notably phosphorylation by protein kinases, which is a fundamental mechanism in cellular signal transduction. wikipedia.orgbohrium.com The redox-active nature of the phenol also allows it to participate in electron transfer processes and oxidative cross-linking to form dityrosine (B1219331) bonds, which can enhance the structural properties of proteins and materials. bohrium.comnih.gov

In synthetic chemistry, the reactivity of tyrosine's side chain necessitates protection during peptide synthesis to prevent unwanted reactions. creative-peptides.com However, this same reactivity makes tyrosine and its derivatives valuable tools for creating novel molecules with tailored properties. By modifying the phenolic hydroxyl group, chemists can introduce unique functionalities, design conformationally constrained peptides, or develop probes to study biological processes. lsu.edu

The synthesis of unnatural amino acids and their incorporation into peptides is a powerful strategy in medicinal chemistry to enhance stability, improve bioactivity, and study structure-activity relationships. lsu.edu Tyrosine derivatives are frequently used for these purposes. For instance, they can be incorporated into proteins through genetic engineering to introduce unique chemical handles for bioconjugation, facilitating the development of targeted drug delivery systems and diagnostic tools. The ability to selectively modify the tyrosine side chain is crucial for these advanced applications, underscoring the importance of derivatives like Boc-Tyr(Ac)-OH where the reactive sites are temporarily and orthogonally protected.

Overview of Research Applications of this compound in Organic and Medicinal Chemistry

This compound is primarily utilized as a protected building block in the stepwise synthesis of peptides and other complex organic molecules. cymitquimica.com Its structure is designed for strategic incorporation into a target molecule, with the two protecting groups serving distinct purposes.

Boc Group (Nα-protection): The tert-butyloxycarbonyl group protects the primary amine. In the context of SPPS, this group is typically removed under acidic conditions (like in the Boc/Bzl strategy) to allow for the coupling of the next amino acid in the sequence. wikipedia.orgmasterorganicchemistry.com

Acetyl Group (Side-Chain Protection): The acetyl group protects the phenolic hydroxyl of the tyrosine side chain. The ester linkage of the acetyl group is stable to the acidic conditions used to remove the Boc group but can be cleaved under basic conditions (e.g., mild hydrolysis). This orthogonality allows chemists to selectively deprotect the side chain either during or after the main synthesis, enabling further site-specific modifications.

This dual-protection scheme makes this compound a versatile reagent in several research areas:

Synthesis of Modified Peptides: Researchers use this compound to build peptide sequences where the tyrosine residue is intended for later modification. After the peptide chain is assembled, the acetyl group can be selectively removed to expose the hydroxyl group for reactions such as phosphorylation, glycosylation, or attachment of fluorescent labels.

Peptidomimetics and Drug Design: In medicinal chemistry, this compound can be a precursor in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation. nbinno.com

Organic Synthesis: Beyond peptides, this compound serves as a chiral starting material for the synthesis of complex natural products and other organic molecules that contain a modified tyrosine fragment within their structure.

The use of this compound allows for controlled, sequential reactions, which is essential for the successful synthesis of complex target molecules with high purity and yield. nbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO6 B558044 Boc-tyr(AC)-OH CAS No. 80971-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJFTIPPLLFDSG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations Involving Boc Tyr Ac Oh

Strategies for the Preparation of Boc-Tyr(Ac)-OH and Related O-Protected Tyrosine Derivatives

The synthesis of this compound begins with L-tyrosine and involves a two-step protection strategy: N-protection followed by O-protection. The α-amino group is first protected with the Boc group, yielding Boc-Tyr-OH. rsc.org Subsequently, the phenolic hydroxyl group is acetylated to produce the final compound.

Acylation Reactions for O-Acetylation

The introduction of the acetyl group onto the phenolic hydroxyl of Boc-Tyr-OH is an O-acylation reaction. brainly.comdifferencebetween.com Achieving chemoselectivity is critical to avoid acylation of the remaining carboxylic acid function. The general principle guiding this selectivity is that acidic conditions favor O-acylation, while alkaline conditions favor N-acylation. nih.gov Since the amino group is already protected in the Boc-Tyr-OH precursor, the main challenge is selective O-acylation over any potential reaction at the carboxyl group.

Historical and effective methods for the O-acetylation of unprotected tyrosine under acidic conditions have been well-documented and are adaptable for Boc-Tyr-OH. One established method involves treating the hydroxyamino acid with a solution prepared from acetic anhydride (B1165640), concentrated aqueous perchloric acid (HClO₄), and glacial acetic acid. nih.gov The excess acetic anhydride ensures anhydrous conditions prior to the acetylation step. nih.gov Another approach utilizes acetyl chloride in hydrochloric acid-saturated glacial acetic acid to yield the O-acetylated product. nih.gov These methods underscore the use of acidic media to protonate the amino group (in unprotected tyrosine) and suppress its nucleophilicity, thereby directing the acylation to the hydroxyl group. For a Boc-protected precursor, these acidic conditions are generally compatible and effectively facilitate the desired O-acetylation.

Stereochemical Considerations in Tyrosine Derivatization

Maintaining the stereochemical integrity of the α-carbon is paramount during the synthesis of any amino acid derivative for peptide synthesis. The natural L-configuration of tyrosine must be preserved to ensure the biological activity of the resulting peptide. Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, can occur under harsh chemical conditions, particularly strong base or excessive heat. highfine.comacs.org

The derivatization reactions to introduce the Boc and acetyl groups on L-tyrosine are generally performed under conditions optimized to prevent racemization. nih.gov The protection of the α-amino group as a urethane (B1682113) derivative (such as a Boc-carbamate) significantly reduces the susceptibility of the α-proton to abstraction, which is the primary mechanism of racemization. highfine.com Therefore, once Boc-Tyr-OH is formed, the risk of epimerization at the α-carbon during subsequent manipulations, like O-acetylation, is substantially minimized, provided that mild reaction conditions are maintained.

Integration into Peptide Synthesis Approaches

Protected tyrosine derivatives like this compound are fundamental building blocks in the stepwise assembly of peptides. Their primary application is within the framework of solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound and Related Derivatives

Boc-SPPS was a foundational strategy for the routine synthesis of peptides. chempep.com The process involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric resin. peptide.comiris-biotech.de

The standard cycle in Boc-SPPS consists of four main steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.com

Neutralization: The resulting N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine. peptide.com

Coupling: The next N-α-Boc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide-resin, forming a new peptide bond.

Washing: Excess reagents and byproducts are removed by washing the peptide-resin with various solvents.

This cycle is repeated until the desired peptide sequence is assembled. This compound or, more commonly, the acid-stable derivatives like Boc-Tyr(2,6-Cl₂-Bzl)-OH and Boc-Tyr(2-Br-Z)-OH, are incorporated in the "Coupling" step. myskinrecipes.com The side-chain protecting group (e.g., 2,6-Cl₂-Bzl) remains intact during the repetitive TFA deprotection steps and is only removed during the final cleavage of the completed peptide from the solid support, typically with a very strong acid like HF. peptide.com

The O-acetyl group of this compound is generally not robust enough for standard Boc-SPPS protocols due to its lability to both the final strong acid cleavage and potential side reactions. However, it can be employed in specialized applications where a milder, base-labile protecting group is required, offering an additional level of orthogonality.

The formation of the amide (peptide) bond is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid. creative-peptides.com A variety of coupling reagents have been developed to achieve this activation efficiently and with minimal side reactions, especially racemization. uni-kiel.de

Carbodiimides:

Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) were among the first and are still widely used coupling reagents. peptide.combachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then be aminolyzed by the N-terminal amine of the peptide-resin. peptide.com A significant drawback of DCC is the formation of the byproduct dicyclohexylurea (DCU), which is insoluble in most common solvents and can complicate the synthesis on a solid support. peptide.combachem.com DIC is often preferred in SPPS because its corresponding byproduct, diisopropylurea (DIU), is more soluble and can be washed away easily. peptide.compeptide.com To suppress racemization and the formation of an unreactive N-acylurea byproduct, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are almost always used in conjunction with carbodiimides. highfine.compeptide.com

Onium Salts (Aminium/Uronium and Phosphonium): These reagents became popular due to their high coupling efficiency, rapid reaction times, and low incidence of side reactions. bachem.com They are typically used with a tertiary base like DIEA or N-methylmorpholine (NMM). bachem.com

BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): This phosphonium (B103445) salt was one of the first highly efficient replacements for carbodiimides. peptide.com It generates OBt esters in situ and minimizes racemization, but its use has declined due to the formation of a carcinogenic byproduct, hexamethylphosphoramide. peptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (the tetrafluoroborate (B81430) analogue): These are among the most popular aminium salt coupling reagents. creative-peptides.combachem.com They are highly efficient, and the byproducts are soluble in common solvents. bachem.com Although initially described as uronium salts, structural studies have shown they exist as aminium (guanidinium) isomers. peptide.comrsc.org

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This reagent is an analogue of HBTU based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). HATU is considered one of the most effective coupling reagents, particularly for sterically hindered amino acids, as it reacts faster and with less epimerization than HBTU. peptide.com

Table 2. Common Coupling Reagents Used in Boc-SPPS
AcronymFull NameClassKey Characteristics
DCCN,N'-DicyclohexylcarbodiimideCarbodiimideForms insoluble DCU byproduct; best for solution-phase. peptide.compeptide.com
DICN,N'-DiisopropylcarbodiimideCarbodiimideForms soluble DIU byproduct; widely used in SPPS. peptide.compeptide.com
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphatePhosphonium SaltHighly efficient, but forms a carcinogenic byproduct. peptide.com
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltVery popular, high efficiency, soluble byproducts. creative-peptides.combachem.com
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltHighly efficient, fast reaction rates, low racemization, good for hindered couplings. peptide.com
Deprotection Strategies and Orthogonality with the Boc Group (e.g., TFA, HCl/dioxane)

The tert-butyloxycarbonyl (Boc) group is a widely utilized Nα-amino protecting group in peptide synthesis due to its facile removal under moderately acidic conditions. nih.govbiosynth.com This acid lability is the cornerstone of the Boc/Bzl protection strategy. peptide.com The deprotection of the Boc group from this compound or a peptide chain containing this residue is typically accomplished using neat trifluoroacetic acid (TFA) or a solution of TFA in a suitable solvent like dichloromethane (DCM). chempep.compeptide.comcommonorganicchemistry.com Solutions of hydrogen chloride (HCl) in anhydrous dioxane (e.g., 4 M HCl/dioxane) are also highly effective for this purpose. acsgcipr.orgresearchgate.netnih.gov

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group by the strong acid, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to release the free amine. peptide.comluxembourg-bio.com

A key principle in complex peptide synthesis is the concept of orthogonality , which dictates that different protecting groups can be removed selectively under distinct chemical conditions without affecting other protecting groups. nih.govbiosynth.comspringernature.com The Boc group's acid sensitivity is orthogonal to many other protecting groups used for amino acid side chains. In the case of this compound, the acetyl (Ac) group protecting the phenolic hydroxyl of the tyrosine side chain is stable to the acidic conditions used for Boc removal (TFA or HCl/dioxane). This allows for the selective deprotection of the Nα-amino group to enable peptide chain elongation, while the tyrosine side chain remains protected. This orthogonality is crucial for preventing unwanted side reactions at the tyrosine hydroxyl group during peptide synthesis. nih.gov

The table below summarizes common deprotection reagents for the Boc group and their compatibility with the acetyl group.

Deprotection ReagentTypical ConditionsCompatibility with Acetyl Group
Trifluoroacetic Acid (TFA)50% TFA in DCM, 15-30 minHigh
Hydrogen Chloride (HCl)4 M HCl in dioxane, 30 minHigh

It is important to note that the tert-butyl cation generated during Boc deprotection is a reactive electrophile that can potentially alkylate nucleophilic side chains, such as those of tryptophan or methionine. peptide.compeptide.com Therefore, scavengers like thioanisole (B89551) or dithiothreitol (B142953) (DTT) are often added to the deprotection cocktail to trap these carbocations. peptide.com

Resin Linkage and Cleavage Considerations

In solid-phase peptide synthesis (SPPS), the choice of resin and the linker that attaches the first amino acid to the solid support is critical for a successful synthesis. nih.gov For Boc-based SPPS, several types of resins are commonly employed, with the linkage to the peptide being sensitive to different cleavage reagents.

Resin Linkage: this compound can be attached to various resins. The most common method for linking the first Boc-amino acid to a chloromethylated polystyrene resin (Merrifield resin) involves the formation of a cesium salt of the amino acid, which then displaces the chloride on the resin. chempep.com For resins with a hydroxymethyl linker, such as Wang resin or PAM (phenylacetamidomethyl) resin, the coupling is typically achieved using standard activation methods. peptide.com PAM resins are particularly noted for their stability to the repetitive TFA treatments required for Boc deprotection during the synthesis of long peptides. peptide.com

Cleavage Considerations: The final step in SPPS is the cleavage of the completed peptide from the resin, which is often accompanied by the simultaneous removal of side-chain protecting groups. The conditions for this step are dictated by the type of linker used.

Merrifield and PAM Resins: Peptides are typically cleaved from these resins using strong acids like anhydrous hydrogen fluoride (B91410) (HF). peptide.comnih.gov This harsh condition is effective for removing most benzyl-type side-chain protecting groups but requires specialized equipment.

Wang Resin: While more commonly associated with Fmoc chemistry, Wang resin can be used in Boc synthesis. The benzyl (B1604629) ester linkage to the peptide is more acid-labile than the linkage in PAM resin and can be cleaved with a high concentration of TFA, although HF is often still used for complete cleavage and side-chain deprotection. peptide.com

The acetyl group on the tyrosine side chain of a peptide synthesized using this compound would also be cleaved during the final HF treatment, yielding the native tyrosine residue in the final peptide. If a milder cleavage method is desired to retain the acetyl group, a different resin and protection strategy would be necessary.

The following table outlines common resins used in Boc-SPPS and their corresponding cleavage conditions.

Resin TypeLinker TypeTypical Cleavage Reagent
MerrifieldChloromethylHF
PAMPhenylacetamidomethylHF
Wangp-Alkoxybenzyl alcoholTFA (moderate), HF (complete)

Solution-Phase Peptide Synthesis Methodologies Incorporating this compound and Related Derivatives

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS) remains a valuable methodology, particularly for the large-scale production of peptides and for the synthesis of complex peptide segments. researchgate.net The fundamental principles of protection, activation, coupling, and deprotection are the same as in SPPS. researchgate.net

In a typical solution-phase synthesis, this compound would be activated at its C-terminus, for example, by forming an active ester or using a coupling reagent like dicyclohexylcarbodiimide (DCC) or a phosphonium/uronium salt. wpmucdn.com This activated species is then reacted with the free N-terminal amine of another amino acid or peptide fragment to form the peptide bond. Following the coupling reaction, the Boc group is removed with TFA or HCl/dioxane to allow for the next coupling step. researchgate.net The Boc/Bzl strategy is often preferred for solution-phase synthesis. researchgate.net

Solution-phase synthesis can be performed in two main ways:

Stepwise Elongation: Amino acids are added one at a time to the growing peptide chain.

Segment Condensation: Smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. This approach can be more efficient for long peptides but carries a risk of racemization at the C-terminal amino acid of the activating fragment. researchgate.net

The use of this compound in solution-phase synthesis allows for precise control over the reaction conditions and facilitates purification of intermediates after each step, which can be an advantage over solid-phase methods where the peptide is not purified until the final cleavage step.

Chemo- and Regioselectivity in Peptide Bond Formation with this compound

Chemo- and regioselectivity are paramount in peptide synthesis to ensure that the peptide bond forms only between the desired α-carboxyl group of one amino acid and the α-amino group of the next, without involving the reactive side chains. biosynth.com The use of protecting groups is the primary strategy to achieve this control.

In the case of this compound, the protecting groups serve the following functions to ensure selectivity:

Boc Group: By blocking the Nα-amino group, it prevents self-polymerization of the amino acid during the activation of its carboxyl group. It also ensures that this amino group is only available for peptide bond formation after a deliberate deprotection step.

Acetyl (Ac) Group: The acetyl group protects the phenolic hydroxyl group on the tyrosine side chain. The hydroxyl group is nucleophilic and could otherwise react with the activated carboxyl group of an incoming amino acid, leading to the formation of an undesired ester linkage and a branched peptide.

Therefore, when this compound is used in peptide synthesis, the only reactive functionalities available for the intended reactions are the α-carboxyl group (for activation and coupling) and, after deprotection, the α-amino group. This strategic use of orthogonal protecting groups effectively directs the peptide bond formation, ensuring high chemo- and regioselectivity.

Advanced Derivatization of the Tyrosine Side Chain

Post-Synthetic Modifications and Functionalization of Peptides Containing Tyrosine Residues

Once a peptide containing a tyrosine residue (introduced via this compound followed by deprotection of the acetyl group) has been synthesized and cleaved from the resin, the phenolic side chain of the tyrosine becomes available for a variety of post-synthetic modifications. These modifications can be used to introduce new functionalities, probes, or structural constraints into the peptide. nih.govresearchgate.net

Examples of post-synthetic modifications of tyrosine residues include:

Nitration: The introduction of a nitro group (NO₂) at the 3-position of the phenolic ring is a significant post-translational modification involved in various biological processes. nih.gov This can be achieved chemically using reagents like 5-methyl-1,4-dinitroimidazole under light-controlled conditions. nih.gov

Oxidation: The tyrosine side chain can be oxidized to form dityrosine (B1219331) cross-links between two tyrosine residues, which can be used to stabilize peptide structures. researchgate.net

Alkylation/Arylation: Palladium-catalyzed reactions have been developed for the late-stage functionalization of tyrosine residues, allowing for the introduction of various organic moieties to modulate the peptide's properties. researchgate.net

These modifications highlight the versatility of the tyrosine residue as a chemical handle for diversifying peptide structures and functions after the main peptide backbone has been assembled.

Introduction of Other Tyrosine Modifications (e.g., iodination, phosphorylation, sulfation, glycosylation) through Precursors or Post-Incorporation

In addition to post-synthetic modifications, a wide range of tyrosine derivatives can be incorporated directly into peptides during synthesis using specifically designed building blocks. This "precursor" approach is often more efficient and provides better control over the position and nature of the modification.

Iodination: Iodinated tyrosine residues are important for radio-labeling peptides for biological assays and imaging. nih.govresearchgate.net This can be achieved by direct iodination of a tyrosine-containing peptide using an oxidizing agent and a source of iodine. researchgate.net Alternatively, pre-iodinated tyrosine derivatives, such as Boc-3,5-diiodo-Tyr-OH, can be synthesized and incorporated directly into the peptide chain during SPPS. researchgate.netacs.org

Phosphorylation: Tyrosine phosphorylation is a key post-translational modification in cellular signaling. anaspec.combiosynth.com The synthesis of phosphotyrosine-containing peptides is typically achieved by incorporating a protected phosphotyrosine derivative during SPPS. nih.govnih.gov A common building block is Boc-Tyr(PO₃Me₂)-OH, where the dimethyl phosphate (B84403) group is stable during synthesis and can be removed in a final deprotection step. nih.gov

Sulfation: Tyrosine sulfation is another important post-translational modification that mediates protein-protein interactions. nih.govbiosyn.com Due to the acid sensitivity of the sulfate (B86663) ester, direct incorporation of a protected sulfotyrosine derivative is the preferred method for synthesis. thieme-connect.de Building blocks such as Fmoc-Tyr(SO₃nP)-OH, where 'nP' is a neopentyl protecting group, have been developed for this purpose. sigmaaldrich.com The neopentyl group is stable to the conditions of peptide synthesis and is removed post-cleavage. sigmaaldrich.comacs.org

Glycosylation: The attachment of carbohydrate moieties to peptides can significantly alter their stability, solubility, and biological activity. bachem.comnih.gov O-linked glycosylation on tyrosine residues can be achieved by synthesizing glycosylated tyrosine building blocks and incorporating them into the peptide sequence during SPPS. bachem.comresearchgate.net

The availability of these specialized tyrosine precursors allows for the synthesis of a wide array of modified peptides, enabling detailed studies of the biological roles of these post-translational modifications.

The following table lists some modified tyrosine precursors used in peptide synthesis.

ModificationExample Precursor Building BlockKey Features
PhosphorylationBoc-Tyr(PO₃Me₂)-OHAllows for the synthesis of phosphopeptides; phosphate protecting groups removed during final cleavage. nih.gov
SulfationFmoc-Tyr(SO₃nP)-OHNeopentyl (nP) group protects the acid-sensitive sulfate ester during synthesis. sigmaaldrich.com
IodinationBoc-3,5-diiodo-Tyr-OHDirect incorporation of iodinated residues for radiolabeling and other applications. researchgate.net
GlycosylationFmoc-Tyr(Acₓ-Glycan)-OHIncorporates specific carbohydrate structures; acetyl groups on the sugar are removed post-synthesis. bachem.com

Iii. Applications in the Research and Development of Bioactive Molecules and Peptide Therapeutics

Role as a Key Building Block in Complex Peptide Architectures

The unique structure of Boc-Tyr(Ac)-OH allows for its precise incorporation into peptide sequences, enabling the construction of intricate molecular architectures with tailored properties.

This compound serves as a crucial building block in the solid-phase peptide synthesis (SPPS) of linear peptide chains sigmaaldrich.comsigmaaldrich.com. The Boc protecting group on the alpha-amino function is readily removed under mild acidic conditions, facilitating sequential coupling of amino acids to form the desired peptide sequence. The acetyl group on the tyrosine side chain can influence the peptide's conformation and interaction with biological targets. Research has explored the incorporation of modified tyrosine residues, including acetylated forms, to fine-tune peptide properties for various applications nih.govnih.gov.

The incorporation of modified amino acids like this compound can contribute to the synthesis of conformationally constrained peptides and cyclic peptides core.ac.uknih.govmdpi.com. The acetyl group can influence the local conformation around the tyrosine residue, potentially aiding in the formation of specific secondary structures or facilitating cyclization reactions. While direct literature on this compound specifically for constraining cyclic peptides is limited, the general principle of modifying amino acid side chains to control peptide conformation is well-established in the field core.ac.uknih.gov. The O-acetylation of tyrosine can alter its electronic properties and steric bulk, which can impact peptide folding and cyclization efficiency.

The O-acetylation of tyrosine, as seen in this compound, is a strategy to introduce functional diversity into peptide sequences nih.govnih.gov. Compared to native tyrosine, the acetylated derivative offers a different chemical environment. This modification can alter the peptide's hydrophilicity, hydrogen bonding capabilities, and susceptibility to enzymatic degradation. Such modifications are vital for creating peptides with enhanced or novel biological activities, expanding the repertoire of available peptide building blocks for medicinal chemistry nih.govnih.govacs.org.

Contribution to Drug Discovery Research and Bioavailability Enhancement

This compound plays a role in drug discovery by contributing to the development of peptide-based therapeutics with improved pharmacokinetic properties and targeted biological activity.

This compound is employed in the synthesis of peptide-based ligands designed to interact with specific biological targets. Tyrosine-containing peptides are known to interact with various receptors, and modifications like acetylation can fine-tune these interactions. For instance, tyrosine residues are often found in peptides targeting neurological disorders and cancer chemimpex.com. The incorporation of acetylated tyrosine can modulate the binding affinity and specificity of these peptide ligands. Research into opioid receptor ligands, for example, often involves modifications of tyrosine residues to achieve desired pharmacological profiles mdpi.comtandfonline.comnih.govnih.govoup.com. While specific examples directly using this compound for these targets are not universally detailed in the provided snippets, the general utility of modified tyrosine in creating such ligands is evident chemimpex.commdpi.comtandfonline.comnih.govnih.govoup.comnih.gov.

V. Future Directions and Emerging Research Avenues

Innovations in Protecting Group Chemistry for Tyrosine

The development of robust and orthogonal protecting group (PG) strategies for tyrosine remains a critical area of research in peptide synthesis. While traditional protecting groups like tert-butyl (tBu) ether are widely used in Fmoc chemistry, their limitations, such as potential cleavage under certain conditions or incompatibility with specific sequences, drive the search for alternatives peptide.comiris-biotech.debiosynth.com. Innovations are focused on developing protecting groups that offer greater stability, selective removal, and compatibility with automated synthesis platforms.

Recent research has explored novel protecting group strategies for tyrosine, including those that are stable to standard peptide synthesis conditions but can be selectively removed. For instance, the neopentyl (nP) group has shown promise for protecting sulfotyrosine residues, demonstrating stability to piperidine (B6355638) and TFA but removable with sodium azide (B81097) or ammonium (B1175870) acetate (B1210297) sigmaaldrich-jp.com. Similarly, silanol-based protecting groups are being investigated for their bifunctional role as protecting groups and directing groups in late-stage functionalization of tyrosine residues, offering new avenues for orthogonal protection strategies rsc.org. The development of protecting groups that can be selectively removed without affecting other sensitive residues or the peptide-resin bond is crucial for complex peptide synthesis and modification biosynth.comiris-biotech.de.

The integration of O-acetylation, as seen in Boc-tyr(Ac)-OH, represents a specific type of modification that could benefit from advanced protecting group strategies. While direct O-acetylation of tyrosine within a peptide sequence using classical Friedel-Crafts reactions is challenging due to potential racemization and harsh conditions, newer methods are emerging. For example, late-stage C-H acetylation of tyrosine-containing peptides using alcohols like ethanol (B145695) under oxidative conditions with palladium catalysis offers a more sustainable and selective approach, avoiding harsh reagents and potentially improving yields acs.orgnih.govacs.orgnih.govrsc.org. Future directions may involve fine-tuning these methods for O-acetylated tyrosine derivatives like this compound to ensure compatibility with automated synthesis and achieve high purity.

Integration of this compound in Automated Peptide Synthesis Platforms

The increasing demand for complex and modified peptides has led to significant advancements in automated peptide synthesis platforms. The incorporation of specialized building blocks like this compound into these automated workflows presents both opportunities and challenges.

Automated solid-phase peptide synthesis (SPPS) relies on the efficient and reproducible coupling and deprotection of amino acid building blocks iris-biotech.debiorxiv.orgintavispeptides.com. For this compound to be effectively integrated, its coupling efficiency and stability during the repetitive cycles of SPPS must be optimized. While tyrosine residues can sometimes be incorporated without side-chain protection in short peptides, this can lead to acylation side products or require more activated carboxylic acids peptide.com. Therefore, the use of protected derivatives like this compound is generally preferred for reliable synthesis peptide.comiris-biotech.de.

The primary challenge lies in ensuring that the O-acetyl group remains intact throughout the synthesis and can be selectively removed or retained as desired. Current research in automated synthesis often focuses on optimizing coupling reagents and conditions to maximize yields and minimize side reactions for modified amino acids biorxiv.orgsigmaaldrich.comamazonaws.com. For this compound, this would involve identifying coupling agents and deprotection protocols that are compatible with the acetyl moiety. For example, while Fmoc/tBu chemistry is common, the stability of the O-acetyl group under the basic conditions used for Fmoc removal and acidic conditions for tBu removal needs careful consideration iris-biotech.debiosynth.com. Future research could explore specific protocols for automated synthesis that accommodate O-acetylated tyrosine, potentially involving modified deprotection steps or specialized coupling reagents that preserve the acetyl group.

The development of new coupling reagents and strategies, such as those utilizing uronium-based reagents with optimized base concentrations, has improved the incorporation of challenging amino acid derivatives, including phosphotyrosine sigmaaldrich.com. Similar strategies may prove beneficial for this compound. Furthermore, the exploration of "green" solvents and more sustainable reagents in automated synthesis is an ongoing trend that could influence the protocols developed for modified amino acids rsc.org.

Novel Therapeutic and Diagnostic Applications of Peptides Containing O-Acetylated Tyrosine

The incorporation of O-acetylated tyrosine into peptides can impart unique properties, opening doors to novel therapeutic and diagnostic applications. While research specifically on peptides containing this compound is still emerging, the broader impact of O-acetylation and tyrosine modifications in peptides provides a strong foundation for future exploration.

O-acetylation of tyrosine residues has been observed in naturally occurring glycopeptides, where it can affect the structure and function of the glycan chains pnas.org. This suggests that O-acetylated tyrosine might play roles in modulating protein-protein interactions or acting as recognition sites. Research into O-glycosylation of tyrosine residues has shown potential in developing therapeutic agents, indicating that modifications at the tyrosine hydroxyl group can be pharmacologically relevant researchgate.net.

For diagnostic applications, peptides incorporating O-acetylated tyrosine could be designed as targeted imaging agents or biosensors. The ability to selectively modify tyrosine residues in peptides using late-stage functionalization techniques, such as C-H acylation with alcohols, offers a pathway to create novel peptide conjugates acs.orgnih.govacs.orgnih.govrsc.org. These modified peptides could be functionalized with imaging probes (e.g., radioisotopes for PET imaging) or used in diagnostic assays. For example, modified tyrosine residues have been explored for PET imaging agents biosynth.com.

Furthermore, peptides containing modified tyrosine residues have shown promise in various therapeutic areas. For instance, peptides inhibiting tyrosinase activity, which are rich in tyrosine and tryptophan, are being investigated for skin pigmentation disorders google.com. The ability to precisely introduce an O-acetylated tyrosine residue using building blocks like this compound could enable the synthesis of peptides with fine-tuned inhibitory or signaling properties for applications ranging from anti-diabetic agents to anti-cancer therapies.

Table 1: Key Protecting Groups for Tyrosine in Peptide Synthesis

Protecting GroupCommon AcronymFmoc Chemistry CompatibilityBoc Chemistry CompatibilityDeprotection Conditions (Typical)Notes
Benzyl (B1604629) etherBzlYesYesTFA (partial), HF (full)Widely used; can be partially removed by TFA, making it more suitable for Fmoc than Boc chemistry. peptide.com
tert-Butyl ethertBuYesLimitedTFAPreferred for Fmoc chemistry; stable to piperidine. peptide.comiris-biotech.de
2,6-Dichlorobenzyl ether2,6-Cl2BzlYesYesTFA, HF, TFMSAMore acid-stable than Bzl; useful in Boc chemistry. peptide.com
2-Bromobenzylcarbonate2-BrZLimitedYesPiperidine (limited), TFMSA, HBrLimited use in Fmoc due to piperidine lability. peptide.com
Neopentyl ethernPN/A (used for sulfotyrosine)N/ASodium azide, Ammonium acetateShown to be stable to piperidine and TFA, useful for sulfotyrosine. sigmaaldrich-jp.com
SilanolSi(OH)₃YesN/APd-catalyzed removalActs as both PG and directing group for late-stage functionalization. rsc.org

Table 2: Emerging Strategies for Tyrosine Modification in Peptide Synthesis

Modification StrategyReagent/CatalystConditionsApplication FocusAdvantagesLimitations
Late-Stage C-H AcetylationEtOH, Oxidant (e.g., TBHP), Pd catalystOxidative conditions, e.g., 120 °C in tolueneSustainable peptide functionalization, Antibody-Drug Conjugates (ADCs)Chloride-free, uses cheap EtOH, late-stage modification, scalable. acs.orgnih.govacs.orgnih.govrsc.orgRequires protected N-terminus and other reactive groups; potential for side reactions with certain amino acids.
Orthogonal Protection for SulfationVarious PGs (e.g., nP)Specific deprotection conditions (e.g., NaN₃, NH₄OAc)Synthesis of sulfotyrosine peptidesOrthogonal removal, stability to synthesis conditions. sigmaaldrich-jp.comSpecific to sulfotyrosine; requires tailored deprotection.
Silanol-Directed FunctionalizationPd catalystVarious conditionsLate-stage C-H functionalization, peptide diversificationBifunctional (PG & DG), site-selective modification. rsc.orgrsc.orgresearchgate.netMethod development ongoing; applicability to longer peptides needs further study.

Q & A

Q. What are the critical considerations for incorporating Boc-tyr(AC)-OH into solid-phase peptide synthesis (SPPS) to ensure optimal coupling efficiency?

  • Methodological Answer : To achieve high coupling efficiency:
  • Use coupling agents like HBTU or HATU in DMF, which activate the carboxyl group without compromising the Boc and Ac protecting groups .
  • Monitor reaction progress via Kaiser test or ninhydrin assay to confirm complete deprotection and coupling .
  • Optimize molar ratios (e.g., 3:1 excess of this compound relative to resin-bound amine) to drive reactions to completion .
  • Maintain anhydrous conditions to prevent premature deprotection of acid-sensitive groups .

Q. How can researchers validate the purity and identity of this compound after synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA) to assess purity (>98%) and retention time consistency .
  • NMR : Compare 1^1H and 13^13C spectra with literature data; confirm absence of impurities (e.g., residual solvents) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF (expected [M+H]+^+ for C16_{16}H21_{21}NO6_6: 324.14) .

Advanced Research Questions

Q. How can orthogonal deprotection of Boc and Ac groups in this compound be optimized under mild conditions to minimize side reactions?

  • Methodological Answer :
  • Deprotection Strategies :
  • Boc Removal : Use TFA/DCM (1:4 v/v) for 30 minutes at 0°C to avoid β-elimination of the Ac group .
  • Ac Stability : Verify Ac group retention post-Boc deprotection via FT-IR (absence of carbonyl shifts at ~1700 cm1^{-1}) .
  • Table 1 : Comparison of Deprotection Reagents
ReagentTimeTemperatureAc Group Stability
TFA/DCM (1:4)30 min0°CStable
HCl/dioxane1 hr25°CPartial cleavage
HCOOH2 hr25°CUnstable

Q. What strategies suppress racemization during microwave-assisted incorporation of this compound into peptide chains?

  • Methodological Answer :
  • Racemization Mitigation :
  • Use low microwave power (50 W) and pulsed irradiation (10 sec on/20 sec off) to limit thermal stress .
  • Add additives like HOBt (1-hydroxybenzotriazole) to reduce carbocation formation during activation .
  • Monitor enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) after each coupling step .

Q. How should discrepancies in NMR spectral data between synthesized this compound batches be systematically investigated?

  • Methodological Answer :
  • Troubleshooting Protocol :

Reproducibility Check : Replicate synthesis under identical conditions to rule out procedural errors .

Solvent Artifacts : Test for residual DMF or TFA using 1^1H NMR (peaks at δ 2.7–2.9 ppm or δ 8.5–8.8 ppm) .

Crystallization : Recrystallize from ethyl acetate/hexane to isolate pure product and reacquire spectra .

Comparative Analysis : Cross-reference with databases like PubChem or Reaxys for benchmark spectral data .

Data Analysis and Contradiction Resolution

Q. What statistical methods are appropriate for analyzing conflicting kinetic data on the hydrolytic stability of this compound’s Ac group?

  • Methodological Answer :
  • Approach :
  • Fit time-dependent degradation data to first-order kinetics using nonlinear regression (e.g., GraphPad Prism) to calculate t1/2t_{1/2} .
  • Perform ANOVA to compare degradation rates across pH conditions (pH 2–10) .
  • Table 2 : Hydrolytic Stability at pH 7.4 (37°C)
Buffer Systemt1/2t_{1/2} (hours)% Ac Group Retained
Phosphate-buffered4895%
Tris-HCl3688%

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting this compound synthesis protocols?

  • Methodological Answer :
  • Documentation Standards :
  • Provide step-by-step procedures, including exact reagent grades and equipment models .
  • Report yields and purity metrics in triplicate (mean ± SD) .
  • Deposit raw spectral data in repositories like Zenodo or Figshare for public access .

Notes

  • Avoid referencing commercial sources (e.g., BenchChem) per user instructions.
  • Methodological rigor aligns with Beilstein Journal’s experimental reproducibility guidelines and SRQR standards for data reporting .
  • Advanced questions integrate frameworks like FINER (Feasible, Novel, Ethical, Relevant) for hypothesis validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.